molecular formula C8H5Br2FO B1409922 3',5'-Dibromo-2'-fluoroacetophenone CAS No. 1807055-66-8

3',5'-Dibromo-2'-fluoroacetophenone

Cat. No.: B1409922
CAS No.: 1807055-66-8
M. Wt: 295.93 g/mol
InChI Key: GFHNZPZNTOYPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dibromo-2’-fluoroacetophenone: is an organic compound with the molecular formula C8H5Br2FO . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine atoms at the 3’ and 5’ positions and a fluorine atom at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dibromo-2’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 2’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 5’ positions .

Industrial Production Methods: Industrial production of 3’,5’-Dibromo-2’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dibromo-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’,5’-Dibromo-2’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3’,5’-Dibromo-2’-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, receptor modulation, or interference with cellular signaling processes .

Properties

IUPAC Name

1-(3,5-dibromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHNZPZNTOYPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dibromo-2'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Dibromo-2'-fluoroacetophenone
Reactant of Route 3
Reactant of Route 3
3',5'-Dibromo-2'-fluoroacetophenone
Reactant of Route 4
Reactant of Route 4
3',5'-Dibromo-2'-fluoroacetophenone
Reactant of Route 5
Reactant of Route 5
3',5'-Dibromo-2'-fluoroacetophenone
Reactant of Route 6
Reactant of Route 6
3',5'-Dibromo-2'-fluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.